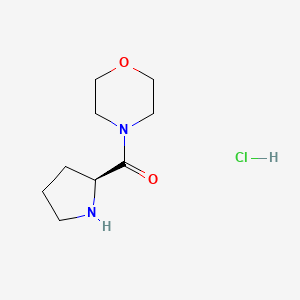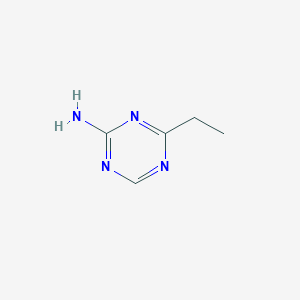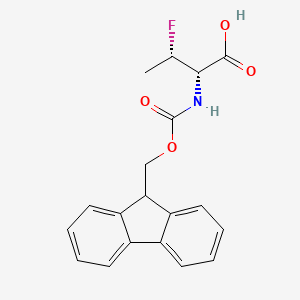
3-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one is a complex organic compound known for its unique molecular structure and potential applications in various scientific fields. Its structure includes an oxazolidinone core, a pyrrolidine ring, and a trifluoromethylated pyridine moiety, making it an interesting candidate for research in synthetic chemistry and pharmaceutical development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one typically involves multiple steps, including the formation of the oxazolidinone ring, the introduction of the pyrrolidine moiety, and the incorporation of the trifluoromethylated pyridine. One common approach begins with the reaction of a suitable amine with an oxazolidinone precursor under acidic or basic conditions to form the desired oxazolidinone structure. Subsequent steps often involve the use of protecting groups, coupling reagents, and purification techniques to achieve high yields and purity.
Industrial Production Methods
Industrial-scale production of this compound may involve optimized synthetic routes to ensure cost-efficiency and scalability. Key considerations include the selection of starting materials, reaction conditions (such as temperature, pressure, and solvent choice), and purification methods (such as crystallization, distillation, or chromatography). Automation and process control are often employed to maintain consistent quality and minimize waste.
化学反応の分析
Types of Reactions
3-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions, leading to the formation of new functional groups or ring-opening reactions.
Reduction: : Reduction reactions may target specific parts of the molecule, such as the oxazolidinone ring or the pyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum) to facilitate specific transformations. Reaction conditions such as temperature, solvent choice, and pH are crucial in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, ketones, or aldehydes, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with altered chemical and physical properties.
科学的研究の応用
Chemistry
In chemistry, 3-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one serves as a versatile building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms, developing new synthetic methodologies, and designing novel compounds with specific properties.
Biology and Medicine
In biology and medicine, this compound shows potential as a pharmaceutical intermediate or active ingredient Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug discovery and development
Industry
In the industrial sector, the compound's stability and reactivity make it suitable for use in various applications, such as the development of new materials, agrochemicals, or specialty chemicals. Its unique properties may also be exploited in the design of functional materials with specific characteristics, such as improved durability, reactivity, or environmental resistance.
作用機序
The mechanism by which 3-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one exerts its effects is highly dependent on its specific molecular targets and pathways. In general, the compound may interact with proteins, enzymes, or receptors, leading to changes in cellular processes or signaling pathways. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor function, or alteration of gene expression.
類似化合物との比較
Similar Compounds
3-(2-Oxo-2-(3-pyrrolidin-1-yl)ethyl)oxazolidin-2-one: : A similar compound lacking the trifluoromethyl group on the pyridine moiety.
3-(2-Oxo-2-(3-(4-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one: : A compound with a methyl group instead of the trifluoromethyl group.
3-(2-Oxo-2-(3-(2,4-difluorophenoxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one: : A derivative with a difluorophenoxy group in place of the trifluoromethylated pyridine.
Uniqueness
The uniqueness of 3-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one lies in its trifluoromethyl group, which imparts distinctive electronic and steric properties. This feature can influence the compound's reactivity, stability, and interactions with biological targets, making it a valuable molecule for research and development in various scientific fields.
特性
IUPAC Name |
3-[2-oxo-2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O4/c16-15(17,18)10-1-3-19-12(7-10)25-11-2-4-20(8-11)13(22)9-21-5-6-24-14(21)23/h1,3,7,11H,2,4-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBYARBGMDAIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-benzyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2704228.png)

![ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate](/img/structure/B2704230.png)
![N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide](/img/structure/B2704231.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2704234.png)

![(4Z)-4-[(4-Methoxyphenyl)methylidene]-N-[2-(prop-2-enoylamino)ethyl]-2,3-dihydro-1H-acridine-9-carboxamide](/img/structure/B2704239.png)


![Methyl 3-[(6-chloro-2-pyridinyl)oxy]-2-thiophenecarboxylate](/img/structure/B2704245.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2704246.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2704247.png)
![(2,4-Dimethylthiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2704248.png)
![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2704250.png)
